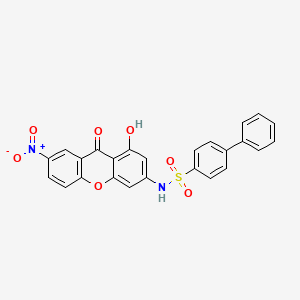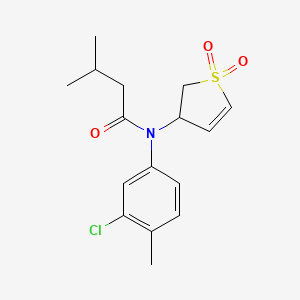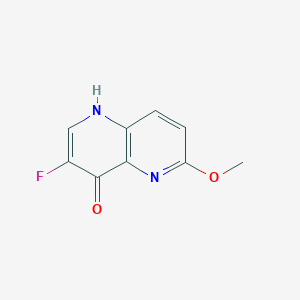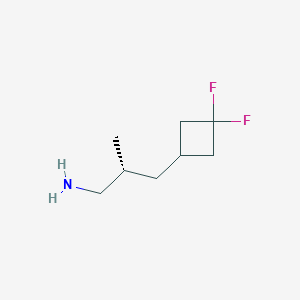
Pgam1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
A study has used three-dimensional quantitative structure-activity relationships (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations to probe the structure-activity relationships and binding mode of a series of anthraquinone derivatives . The study revealed that residues F22, K100, V112, W115, and R116 play a vital role during the ligand binding process .Chemical Reactions Analysis
PGAM1 plays a critical role in cancer cell metabolism by catalyzing the conversion of 3-phosphoglycerate (3PG) to 2-phosphoglycerate (2PG) during aerobic glycolysis . This reaction is crucial for the metabolic reprogramming observed in cancer cells .Physical And Chemical Properties Analysis
While specific physical and chemical properties of Pgam1-IN-2 were not found, the function of the target enzyme, PGAM1, in the glycolytic pathway is well-documented .Applications De Recherche Scientifique
Role in Cancer Cell Migration and Metastasis
Pgam1 (Phosphoglycerate mutase 1) has been identified as a glycolytic enzyme that plays a significant role in cancer progression and metastasis. It does this not just through its metabolic activity but also through non-metabolic functions, such as modulating actin filaments assembly and cell motility. This is critical in promoting cancer cell migration. For instance, a study by Zhang et al. (2017) demonstrated PGAM1's role in breast cancer metastasis and its association with patient prognosis (Zhang et al., 2017). Similarly, Li and Liu (2020) reviewed the dual role of PGAM1, highlighting its importance in cancer cell proliferation and metastasis from both glycolytic and non-glycolytic perspectives (Li & Liu, 2020).
Involvement in Tumor Aerobic Glycolysis
PGAM1 is crucial in coordinating glycolysis and anabolic activity in cancer cells, a feature often exploited for cancer progression. Jiang et al. (2014) elaborated on PGAM1's role in glycolysis in cancer cells and its potential as a therapeutic target for cancer treatment (Jiang et al., 2014).
Potential as a Therapeutic Target
The potential of PGAM1 as a therapeutic target in various cancers has been explored, with studies focusing on developing specific inhibitors. Wang et al. (2018) identified xanthone derivatives as novel PGAM1 inhibitors with significant potency against various cancer cell lines (Wang et al., 2018). Additionally, Li et al. (2017) discovered (-)-Epigallocatechin-3-gallate (EGCG) as a potent PGAM1 inhibitor, providing insights into anticancer properties of EGCG (Li et al., 2017).
Role in DNA Damage Repair in Cancer Cells
PGAM1 also influences DNA damage repair mechanisms in cancer cells. Qu et al. (2017) reported that PGAM1 is required for homologous recombination repair of DNA double-strand breaks, a process crucial for cancer cell survival (Qu et al., 2017). This indicates a metabolically dependent function of PGAM1 in promoting HR repair and reveals a potential therapeutic opportunity for PGAM1 inhibitors in combination with other cancer treatments.
Mécanisme D'action
PGAM1 is an isomerase enzyme that transfers a phosphate group from the C-3 carbon of 3-phosphoglycerate to the C-2 carbon forming 2-phosphoglycerate . It can catalyze a mutase reaction resulting in the conversion of 3PG to 2PG and vice versa . In cancer cells, PGAM1 binds to WIP1, trapping it in the cell cytoplasm and preventing it from interacting with certain proteins in the nucleus. This leads to overactive DNA damage repair, which protects tumor cells from DNA-damaging agents like radiation and chemotherapy .
Orientations Futures
Further investigations on PGAM1 should focus on exploring the molecular mechanisms of PGAM1 overexpression in the development of cancer, assessing the biosafety profiles of known inhibitors of PGAM1, and utilizing PGAM1 inhibitors in combinatorial therapies . These future studies will support the unbiased strategies for the development of novel PGAM1 inhibitors for cancer therapies .
Propriétés
IUPAC Name |
N-(1-hydroxy-7-nitro-9-oxoxanthen-3-yl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O7S/c28-21-12-17(13-23-24(21)25(29)20-14-18(27(30)31)8-11-22(20)34-23)26-35(32,33)19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-14,26,28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBFEAYMCMDULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C4C(=C3)OC5=C(C4=O)C=C(C=C5)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)

![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)
![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-](/img/structure/B3006698.png)

![5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3006701.png)
![N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3006702.png)
![Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3006705.png)

![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)

![4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B3006711.png)
![Methyl 2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B3006714.png)
![6-(3-Methoxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3006715.png)